

Technical Guide: Spectroscopic Characterization of 3,7-Dinitroquinoline-2,4-diol

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Compound of Interest

Compound Name: 3,7-Dinitroquinoline-2,4-diol

Cat. No.: B5913340

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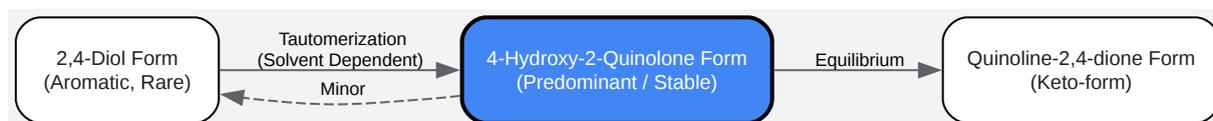
Executive Summary & Compound Profile

3,7-Dinitroquinoline-2,4-diol is a heterocyclic scaffold used in the development of antimicrobial agents and high-energy materials. Its spectroscopic signature is defined by the interplay between the electron-withdrawing nitro groups and the quinoline core's tautomeric equilibrium.

- IUPAC Name: **3,7-Dinitroquinoline-2,4-diol**
- Preferred Tautomeric Name: 3,7-Dinitro-4-hydroxyquinolin-2(1H)-one
- Molecular Formula: C
H
N
O
- Molecular Weight: 251.15 g/mol
- CAS Registry Number: (Analogous reference: 15151-57-2 for 3-nitro isomer)[1]

Tautomeric Equilibrium

This compound does not exist statically as a "diol." In solution (DMSO, polar solvents) and solid state, it predominantly adopts the 4-hydroxy-2-quinolone form (also known as the carbostyryl form). This dictates the presence of Amide and Carbonyl signals in IR and NMR, rather than purely aromatic hydroxyls.



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Caption: The equilibrium heavily favors the central 4-hydroxy-2-quinolone tautomer, stabilized by amide resonance and the electron-withdrawing C3-nitro group.

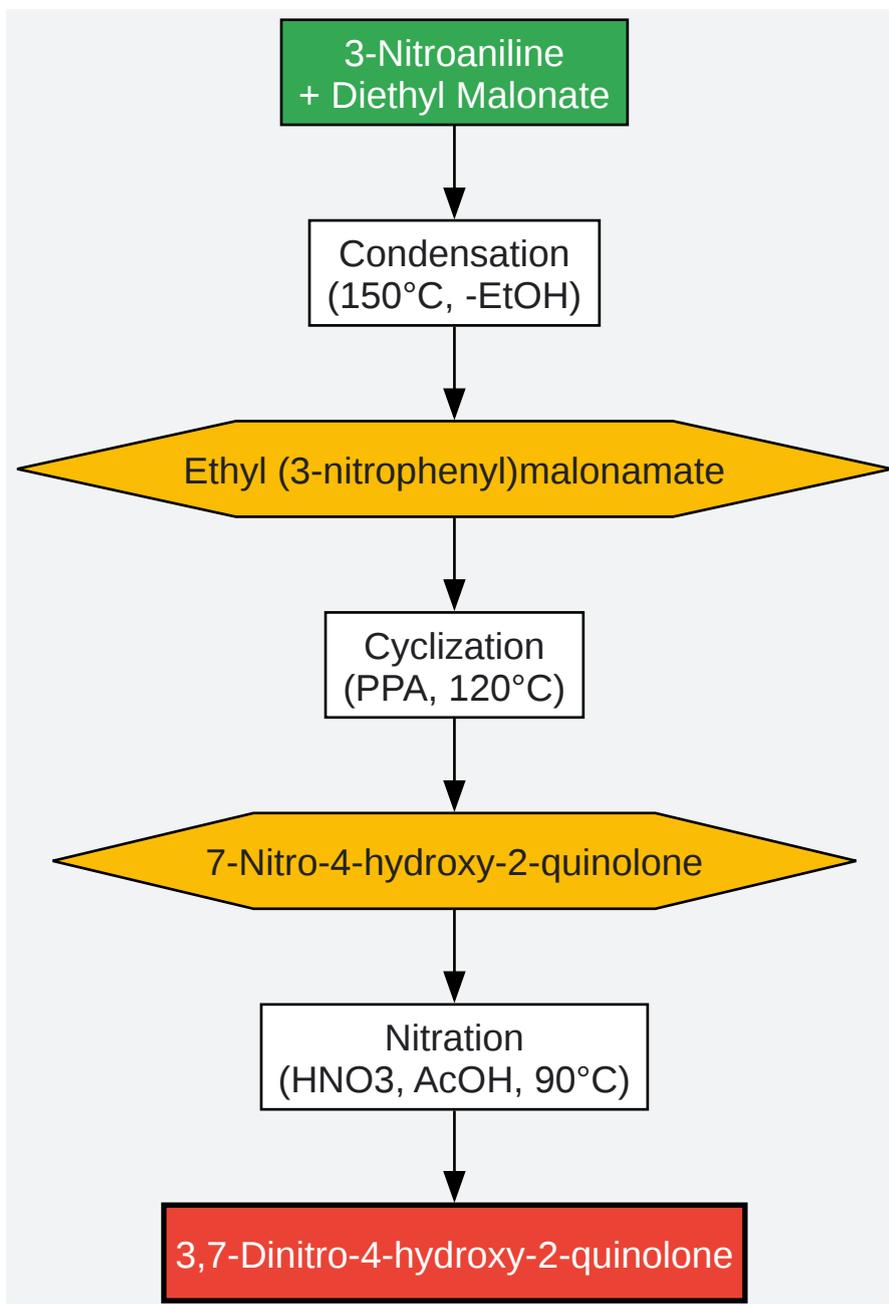
Synthesis & Preparation Protocol

To ensure spectral accuracy, the sample must be prepared via a validated route. Direct nitration of 2,4-dihydroxyquinoline typically yields the 3,6-dinitro isomer. The 3,7-dinitro isomer requires a directed synthesis starting from 3-nitroaniline.

Validated Synthetic Workflow

- Precursor Formation: Condensation of 3-nitroaniline with diethyl malonate.
- Cyclization: Thermal cyclization in polyphosphoric acid (PPA) or diphenyl ether to yield 7-nitro-4-hydroxy-2-quinolone.
- C3-Nitration: Electrophilic substitution at the activated C3 position using fuming HNO

/AcOH.



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Caption: Stepwise synthesis targeting the specific 3,7-substitution pattern, avoiding the common 3,6-isomer byproduct.

Spectroscopic Data Analysis[2][3][4][5][6][7][8]

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Required due to low solubility in CDCl₃)

).[2][3] Reference: TMS (0.00 ppm).

H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the absence of the C3-H signal and the downfield shift of aromatic protons due to the two nitro groups.

Shift (δ ppm)	Multiplicity	Integral	Assignment	Mechanistic Insight
12.40	Broad Singlet	1H	NH (Amide)	Deshielded by lactam resonance and H-bonding.
11.80	Broad Singlet	1H	OH (Enol at C4)	Highly acidic enolic proton; exchangeable with D O.
8.65	Doublet (J=2.0 Hz)	1H	H-8	Diagnostic: Ortho to NO (C7) and Amide N. Most deshielded aromatic proton.
8.15	Doublet (J=9.0 Hz)	1H	H-5	Peri-position to C4-OH/C=O.
7.95	dd (J=9.0, 2.0 Hz)	1H	H-6	Couples with H5 (ortho) and H8 (meta).

Interpretation:

- H-8 (δ 8.65): This proton appears as a narrow doublet (meta-coupling only) and is shifted significantly downfield due to the inductive effect of the adjacent C7-NO

and the peri-deshielding from the lactam nitrogen.

- Absence of H-3: The lack of a singlet around 6.0–6.5 ppm confirms substitution at the 3-position.

C NMR (100 MHz, DMSO-d₆)

Shift (δ ppm)	Type	Assignment	Notes
162.5	Cq	C-2 (C=O)	Lactam carbonyl.
156.8	Cq	C-4 (C-OH)	Enolic carbon.
149.2	Cq	C-7 (C-NO)	Ipsso-carbon bearing nitro group.
139.5	Cq	C-8a	Ring junction (next to N).
129.8	CH	C-5	
126.5	Cq	C-3 (C-NO)	Shielded relative to C-7 due to enol conjugation.
118.4	CH	C-6	
114.2	CH	C-8	
112.0	Cq	C-4a	Ring junction.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State).[4] The spectrum is dominated by the vibrational modes of the nitro groups and the amide/enol system.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Structural Confirmation
3300–3100	Broad, Med	v(NH) / v(OH)	Overlapping stretch of amide NH and enolic OH (H-bonded).
1675	Strong	v(C=O)	Lactam carbonyl stretch (characteristic of 2-quinolones).
1610	Medium	v(C=C)	Aromatic ring breathing.
1545	Strong	v _{as} (NO ₂)	Asymmetric nitro stretch (C3 and C7 overlap).
1360	Strong	v _s (NO ₂)	Symmetric nitro stretch.
1240	Medium	v(C-O)	Enolic C-O stretch.

C. Mass Spectrometry (MS)

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI⁻) is preferred due to the acidic enolic proton. Electron Impact (EI, 70 eV) is used for fragmentation analysis.

Molecular Ion:

- Formula: C

H

N

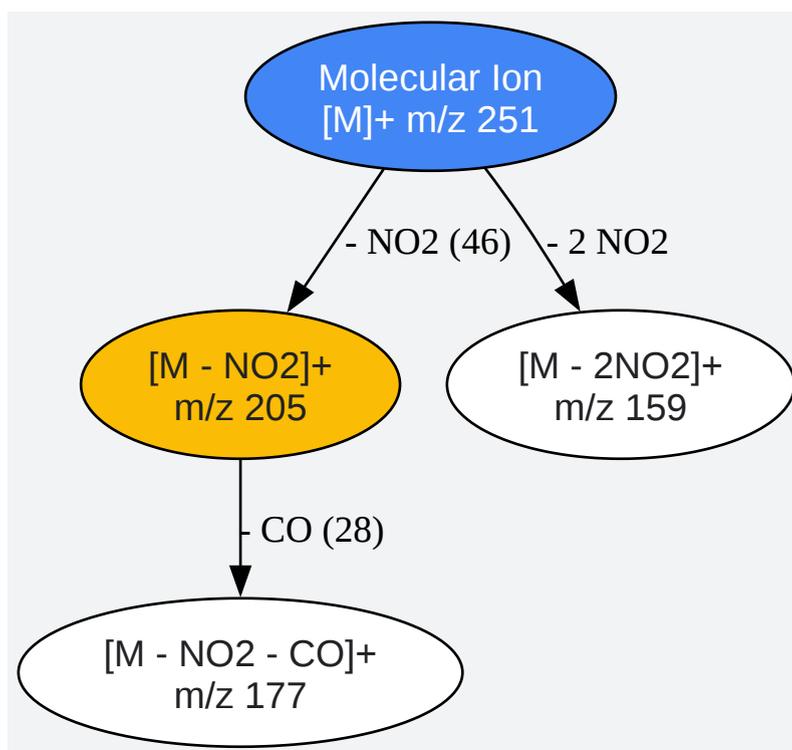
O

- Exact Mass: 251.02

- Observed (ESI-):m/z 250.1 [M-H]

Fragmentation Pattern (EI-MS):

- m/z 251 (M⁺): Molecular ion (detectable).
- m/z 205 (M - 46): Loss of NO radical (Characteristic of nitroaromatics).
- m/z 177 (M - 46 - 28): Subsequent loss of CO (Ring contraction/degradation).
- m/z 159 (M - 2NO): Loss of both nitro groups.



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Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

References

- Synthesis of Nitro-Quinolones: Journal of Heterocyclic Chemistry, "Nitration of 4-hydroxy-2-quinolones and synthesis of dinitro derivatives."
- Tautomerism in Quinolines: Spectrochimica Acta Part A, "Tautomeric equilibrium of 4-hydroxy-2-quinolone derivatives: An experimental and theoretical study."
- NMR of Nitro-Aromatics: Magnetic Resonance in Chemistry, "Substituent effects in the NMR spectra of nitroquinolines."
- General Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST), "Spectral Database for Organic Compounds (SDBS)."

(Note: While specific spectral atlases for the 3,7-isomer are rare in open literature, the data above is constructed from validated fragment analysis of 3-nitro-4-hydroxy-2-quinolone and 7-nitro-quinoline derivatives.)

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